molecular formula C4H4Cl6 B11969179 1,1,2,3,4,4-Hexachlorobutane CAS No. 25237-06-3

1,1,2,3,4,4-Hexachlorobutane

Cat. No.: B11969179
CAS No.: 25237-06-3
M. Wt: 264.8 g/mol
InChI Key: SFLXALQSXXPXLU-UHFFFAOYSA-N
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Description

1,1,2,3,4,4-Hexachlorobutane is a chlorinated hydrocarbon with the molecular formula C4H4Cl6. It is a derivative of butane, where six hydrogen atoms are replaced by chlorine atoms. This compound is known for its high chlorine content and is used in various industrial applications due to its chemical stability and reactivity.

Preparation Methods

1,1,2,3,4,4-Hexachlorobutane can be synthesized through several methods. One common synthetic route involves the chlorination of butane or butadiene under controlled conditions. The reaction typically requires the presence of chlorine gas and a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained.

In industrial settings, this compound is often produced as a by-product during the chlorination of hydrocarbons in the production of other chlorinated compounds, such as carbon tetrachloride and tetrachloroethene .

Chemical Reactions Analysis

1,1,2,3,4,4-Hexachlorobutane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form chlorinated aldehydes or acids, depending on the reaction conditions and the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound to less chlorinated derivatives, such as 1,1,2,3,4-Tetrachlorobutane.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1,2,3,4,4-Hexachlorobutane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,2,3,4,4-Hexachlorobutane involves its interaction with cellular components, leading to various biochemical effects. The compound can disrupt cellular membranes and proteins due to its high chlorine content, which can lead to oxidative stress and cellular damage. The molecular targets and pathways involved include the disruption of lipid bilayers, inhibition of enzyme activity, and induction of reactive oxygen species (ROS) formation .

Comparison with Similar Compounds

1,1,2,3,4,4-Hexachlorobutane can be compared with other chlorinated hydrocarbons, such as:

    Hexachlorobutadiene: Similar in structure but with a double bond, making it more reactive in certain chemical reactions.

    Tetrachlorobutane: Contains fewer chlorine atoms, resulting in different chemical and physical properties.

    Hexachloroethane: A simpler structure with only two carbon atoms, used in different industrial applications.

The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which imparts distinct reactivity and stability compared to other chlorinated hydrocarbons .

Properties

CAS No.

25237-06-3

Molecular Formula

C4H4Cl6

Molecular Weight

264.8 g/mol

IUPAC Name

1,1,2,3,4,4-hexachlorobutane

InChI

InChI=1S/C4H4Cl6/c5-1(3(7)8)2(6)4(9)10/h1-4H

InChI Key

SFLXALQSXXPXLU-UHFFFAOYSA-N

Canonical SMILES

C(C(C(Cl)Cl)Cl)(C(Cl)Cl)Cl

Origin of Product

United States

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